molecular formula C20H17N3O3S B2915269 N-(4-(imidazo[2,1-b]thiazol-6-yl)phenyl)-2,3-dimethoxybenzamide CAS No. 893990-20-0

N-(4-(imidazo[2,1-b]thiazol-6-yl)phenyl)-2,3-dimethoxybenzamide

Cat. No.: B2915269
CAS No.: 893990-20-0
M. Wt: 379.43
InChI Key: FUTIVFJMNJOKFR-UHFFFAOYSA-N
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Description

N-(4-(imidazo[2,1-b]thiazol-6-yl)phenyl)-2,3-dimethoxybenzamide is a compound that belongs to the class of imidazothiazole derivatives. These compounds are known for their diverse biological activities, including anticancer, antifungal, and antiviral properties . The structure of this compound includes an imidazo[2,1-b]thiazole ring fused to a phenyl ring, which is further connected to a dimethoxybenzamide moiety.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(4-(imidazo[2,1-b]thiazol-6-yl)phenyl)-2,3-dimethoxybenzamide typically involves the formation of the imidazo[2,1-b]thiazole core followed by functionalization with the phenyl and dimethoxybenzamide groups. One common method involves the reaction of aminothiazole with 3-bromo-2-oxopropanoic acid to form the imidazo[2,1-b]thiazole core . This intermediate is then coupled with 4-aminophenyl-2,3-dimethoxybenzoic acid under dehydrating conditions using reagents such as 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide and 1-hydroxybenzotriazole .

Industrial Production Methods

Industrial production of this compound may involve continuous flow synthesis techniques to enhance yield and efficiency. For example, a three-reactor multistage system can be used to synthesize the imidazo[2,1-b]thiazole core, which is then functionalized in subsequent steps without isolating intermediate compounds .

Chemical Reactions Analysis

Types of Reactions

N-(4-(imidazo[2,1-b]thiazol-6-yl)phenyl)-2,3-dimethoxybenzamide undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions include various oxidized, reduced, and substituted derivatives of the original compound, which can be further analyzed for their biological activities .

Mechanism of Action

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N-(4-(imidazo[2,1-b]thiazol-6-yl)phenyl)-2,3-dimethoxybenzamide is unique due to its specific substitution pattern, which imparts distinct biological activities compared to other imidazo[2,1-b]thiazole derivatives. Its combination of anticancer, antifungal, and antiviral properties makes it a versatile compound for various scientific research applications .

Properties

IUPAC Name

N-(4-imidazo[2,1-b][1,3]thiazol-6-ylphenyl)-2,3-dimethoxybenzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H17N3O3S/c1-25-17-5-3-4-15(18(17)26-2)19(24)21-14-8-6-13(7-9-14)16-12-23-10-11-27-20(23)22-16/h3-12H,1-2H3,(H,21,24)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FUTIVFJMNJOKFR-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=CC(=C1OC)C(=O)NC2=CC=C(C=C2)C3=CN4C=CSC4=N3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H17N3O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

379.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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